molecular formula C15H33N B3047933 1-Dodecanamine, 3,7,11-trimethyl- CAS No. 149599-88-2

1-Dodecanamine, 3,7,11-trimethyl-

Cat. No.: B3047933
CAS No.: 149599-88-2
M. Wt: 227.43 g/mol
InChI Key: ALJKZCYRWUOLTM-UHFFFAOYSA-N
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Description

1-Dodecanamine, 3,7,11-trimethyl- is an organic compound with the molecular formula C15H33N. It is a derivative of dodecanamine, characterized by the presence of three methyl groups at the 3rd, 7th, and 11th positions of the dodecane chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Dodecanamine, 3,7,11-trimethyl- can be synthesized through several methods. One common approach involves the alkylation of dodecanamine with appropriate alkyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of the alkyl halide to introduce the methyl groups.

Industrial Production Methods: In industrial settings, the production of 1-Dodecanamine, 3,7,11-trimethyl- often involves large-scale alkylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Dodecanamine, 3,7,11-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: Reduction reactions can convert the amine to an alkane or other reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or pyridine.

Major Products:

    Oxidation: Nitro-dodecane derivatives.

    Reduction: Dodecane or other reduced hydrocarbons.

    Substitution: Alkylated or acylated dodecanamine derivatives.

Scientific Research Applications

1-Dodecanamine, 3,7,11-trimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a surfactant in various chemical reactions.

    Biology: Employed in the study of membrane proteins and as a component in the formulation of biological assays.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of detergents, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1-Dodecanamine, 3,7,11-trimethyl- involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, altering their permeability and affecting cellular processes. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to antimicrobial effects.

Comparison with Similar Compounds

    1-Dodecanol, 3,7,11-trimethyl-: A fatty alcohol with similar structural features but different functional groups.

    1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl-: A triene alcohol with similar chain length and methyl substitutions.

Uniqueness: 1-Dodecanamine, 3,7,11-trimethyl- is unique due to its amine functional group, which imparts distinct chemical reactivity and biological activity compared to its alcohol and triene counterparts. The presence of the amine group allows for a broader range of chemical modifications and applications in various fields.

Properties

IUPAC Name

3,7,11-trimethyldodecan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H33N/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h13-15H,5-12,16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJKZCYRWUOLTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80595040
Record name 3,7,11-Trimethyldodecan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149599-88-2
Record name 3,7,11-Trimethyldodecan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Dodecanamine, 3,7,11-trimethyl-
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1-Dodecanamine, 3,7,11-trimethyl-
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Reactant of Route 6
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